molecular formula C8H16O2 B6360419 1,2-Cyclohexanedimethanol CAS No. 3971-29-7

1,2-Cyclohexanedimethanol

Cat. No.: B6360419
CAS No.: 3971-29-7
M. Wt: 144.21 g/mol
InChI Key: XDODWINGEHBYRT-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedimethanol is an organic compound with the chemical formula C₈H₁₆O₂. It is a colorless, low-melting solid that is used in the production of polyester resins. This compound is a diol, meaning it has two hydroxyl (OH) functional groups. Commercial samples of this compound typically consist of a mixture of cis and trans isomers .

Mechanism of Action

1,2-Cyclohexanedimethanol (CHDM), also known as Cyclohexane-1,2-diyldimethanol, is a mixture of isomeric organic compounds with the formula C6H10(CH2OH)2 . It is a colorless low-melting solid used in the production of polyester resins .

Target of Action

CHDM is primarily targeted towards the production of polyester resins . It is one of the most important comonomers for the production of polyethylene terephthalate (PET), or polyethylene terephthalic ester (PETE), from which plastic bottles are made .

Mode of Action

CHDM interacts with its targets through a process called polycondensation . It is a di-substituted derivative of cyclohexane and is classified as a diol, meaning that it has two OH functional groups .

Biochemical Pathways

The production of CHDM involves a two-step process. The first step involves the conversion of dimethyl terephthalate (DMT) to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD) through catalytic hydrogenation . In the second step, DMCD is further hydrogenated to CHDM .

Result of Action

The result of CHDM’s action is the production of polyester resins with enhanced strength, clarity, and solvent resistance . The properties of these polyesters can vary from the high melting crystalline poly (1,4-cyclohexylenedimethylene terephthalate), PCT, to the non-crystalline copolyesters derived from both ethylene glycol and CHDM . CHDM reduces the degree of crystallinity of PET homopolymer, improving its processability .

Action Environment

The action of CHDM is influenced by various environmental factors. For instance, the cis/trans ratio of the CHDM monomer can affect the properties of the resulting polyesters . Additionally, the type of catalyst used in the production of CHDM can influence the cis/trans ratio .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclohexanedimethanol is produced by the catalytic hydrogenation of dimethyl terephthalate. The reaction is conducted in two steps:

  • Conversion of dimethyl terephthalate to the diester dimethyl 1,4-cyclohexanedicarboxylate:

    C6H4(CO2CH3)2+3H2C6H10(CO2CH3)2C₆H₄(CO₂CH₃)₂ + 3H₂ → C₆H₁₀(CO₂CH₃)₂ C6​H4​(CO2​CH3​)2​+3H2​→C6​H10​(CO2​CH3​)2​

  • Further hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate to this compound:

    C6H10(CO2CH3)2+4H2C6H10(CH2OH)2+2CH3OHC₆H₁₀(CO₂CH₃)₂ + 4H₂ → C₆H₁₀(CH₂OH)₂ + 2CH₃OH C6​H10​(CO2​CH3​)2​+4H2​→C6​H10​(CH2​OH)2​+2CH3​OH

A copper chromite catalyst is usually used industrially. The cis/trans ratio of the this compound is affected by the catalyst .

Industrial Production Methods

The leading producers of this compound are Eastman Chemical in the United States and SK Chemicals in South Korea. The industrial production involves the same catalytic hydrogenation process mentioned above .

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanedimethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.

Major Products Formed

    Oxidation: Cyclohexanedione or cyclohexanecarboxylic acid.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1,2-Cyclohexanedimethanol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    1,4-Cyclohexanedimethanol: Another diol with similar applications in the production of polyesters.

    Ethylene glycol: A simpler diol used in the production of polyethylene terephthalate (PET).

    Propylene glycol: Another diol used in the production of polymers and as a solvent in pharmaceuticals.

Uniqueness

1,2-Cyclohexanedimethanol is unique due to its specific structure, which provides distinct properties such as enhanced strength, clarity, and solvent resistance in polyesters. The cis/trans isomer ratio also affects the properties of the resulting polymers, making it a versatile compound in various industrial applications .

Properties

IUPAC Name

[2-(hydroxymethyl)cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODWINGEHBYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70935698
Record name (Cyclohexane-1,2-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70935698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3971-29-7, 15753-50-1, 25712-33-8
Record name 1,2-Cyclohexanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3971-29-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-1,2-Cyclohexanedimethanol
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Record name 1,2-Cyclohexanedimethanol
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Record name (Cyclohexane-1,2-diyl)dimethanol
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URL https://comptox.epa.gov/dashboard/DTXSID70935698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedimethanol, (1R,2R)-rel
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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